21-Thiaporphyrin

Descripción

Overview of Core-Modified Porphyrins and Heteroporphyrins

Position of 21-Thiaporphyrins within the Porphyrinoid Family

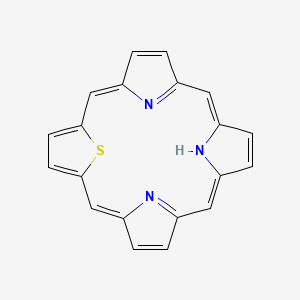

Porphyrinoids are a broad class of macrocyclic compounds that include porphyrins and their structural analogues. Within this extensive family, 21-thiaporphyrins represent a specific type of core-modified porphyrin where one of the four pyrrolic nitrogen atoms is replaced by a sulfur atom. nih.govacs.orgmdpi.com This substitution of a nitrogen atom with a sulfur atom at the 21-position of the porphyrin core defines the unique identity of 21-thiaporphyrins. nih.govacs.org These compounds are also referred to as monoheteroporphyrins, distinguishing them from di- or tri-substituted analogues. nih.govacs.orgias.ac.in

The replacement of a pyrrole (B145914) ring with a thiophene (B33073) ring results in 21-thiaporphyrins, which possess distinct physicochemical properties compared to their regular porphyrin counterparts. nih.govacs.org These properties are influenced by the nature and number of the incorporated heteroatoms. nih.govacs.org

Significance of Heteroatom Substitution in Porphyrin Macrocycles

The substitution of a core nitrogen atom with a heteroatom like sulfur in the porphyrin macrocycle has profound implications for the molecule's properties and reactivity. researchgate.networldscientific.com This modification is a powerful strategy for fine-tuning the electronic and optical characteristics of porphyrinoids. researchgate.net

Key impacts of heteroatom substitution include:

Altered Electronic Properties: The introduction of a sulfur atom changes the electronic landscape of the porphyrin ring. oup.com This leads to modifications in the absorption and emission spectra, often resulting in red-shifted Soret and Q bands compared to regular porphyrins. researchgate.networldscientific.com The HOMO-LUMO energy gap is also typically decreased. researchgate.netresearchgate.net

Modified Coordination Chemistry: Heteroporphyrins provide a unique coordination environment for metal ions. nih.govacs.org The presence of a "soft" sulfur donor atom alongside the remaining "hard" nitrogen donors allows for the stabilization of unusual oxidation states in coordinated metals, such as Cu(I) and Ni(I). nih.govacs.org

Structural Distortions: The larger size of the sulfur atom compared to nitrogen can induce non-planarity and distortion in the porphyrin macrocycle. researchgate.netrsc.org This can influence the molecule's aggregation behavior and its interaction with other molecules. researchgate.net

Enhanced Photosensitizing Abilities: Certain functionalized 21-thiaporphyrins have shown significant potential as photosensitizers, with high singlet oxygen quantum yields, making them promising candidates for applications like photodynamic therapy. worldscientific.com

The ability to systematically alter the properties of porphyrins through heteroatom substitution has made heteroporphyrins, including 21-thiaporphyrins, a subject of intense research for various applications, from light-harvesting arrays to novel catalysts. nih.govacs.orgrsc.org

Historical Context of 21-Thiaporphyrin Research

The field of heteroporphyrin chemistry, including the study of 21-thiaporphyrins, has its roots in the early 1970s. The first synthesis of this compound, along with its oxygen analogue 21-oxaporphyrin, was reported by Broadhurst, Grigg, and Johnson in 1971. acs.org Their pioneering work also included spectroscopic evidence for the formation of a zinc(II) complex of this compound. acs.org

Following this initial discovery, the exploration of this compound chemistry progressed steadily. In the early 1990s, the research group of Latos-Grażyński made significant contributions by preparing and studying a range of metal complexes of 21-thiaporphyrins, including those with iron(II), nickel(I) and (II), cobalt(II), palladium(I), and rhodium(III). acs.org These studies were crucial in establishing the fundamental reactivity and properties of late transition metal complexes of these monoanionic heteroporphyrins. acs.org

The development of more elegant and efficient synthetic methodologies in the late 1990s and early 2000s further propelled the field forward. ias.ac.inacs.org These advancements made functionalized 21-thiaporphyrins more accessible, enabling a broader range of studies into their photophysical properties, their use as building blocks for multiporphyrin arrays, and their potential applications in materials science and medicine. nih.govacs.orgrsc.org More recent research has continued to expand the landscape of this compound chemistry, exploring their use in constructing complex supramolecular assemblies and investigating their unique redox behaviors. mdpi.comnih.gov

Research Findings on this compound

| Research Area | Key Findings | References |

| Synthesis | Synthesized via condensation of 2,5-bis(hydroxymethyl)thiophene with pyrrole and an aldehyde under Lindsey conditions. | acs.org |

| One-pot reaction of thiophene diol, pyrrole, and aromatic aldehyde is also a viable method. | worldscientific.com | |

| Spectroscopic Properties | Exhibit a Soret-like band and multiple Q-type absorption bands in the UV-vis spectrum. | acs.org |

| Substitution of a pyrrolic -NH group with sulfur causes a red-shift in all absorption bands. | researchgate.netias.ac.in | |

| N-methylation of the pyrrole ring leads to a bathochromic shift in the Soret and Q bands. | researchgate.net | |

| Structural Properties | X-ray crystal structures reveal a slightly ruffled or saddle-shaped macrocyclic core. | oup.comacs.org |

| The internal NH-proton is typically localized on the nitrogen atom opposite the thiophene sulfur. | acs.org | |

| N-methylation induces significant distortion and deviation from planarity. | researchgate.net | |

| Electrochemical Properties | Show reversible oxidation and reduction waves. | acs.org |

| Generally exhibit harder oxidations and easier reductions compared to tetraphenylporphyrin (B126558). | rsc.org | |

| The HOMO-LUMO gap is smaller than that of their all-nitrogen analogues. | researchgate.netresearchgate.net | |

| Coordination Chemistry | Form stable complexes with various transition metals, including Ni(II), Cu(II), Fe(II), and Co(II). | ias.ac.inresearchgate.netacs.org |

| Can stabilize metals in unusual oxidation states, such as Ni(I). | nih.govacs.org | |

| Form five-coordinate metal complexes with an apical chloride ligand. | ias.ac.in | |

| Reactivity | Undergo protonation, with monoprotonated species being structurally characterized. | mdpi.com |

| Can be N-methylated on the pyrrole ring opposite the thiophene. | researchgate.net | |

| Can be converted to thiaisoporphyrins under certain reaction conditions. | rsc.org |

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H13N3S |

|---|---|

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

21-thia-22,23,24-triazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),2,4,6(24),7,9,11,13(22),14,16,18-undecaene |

InChI |

InChI=1S/C20H13N3S/c1-2-14-10-16-4-6-18(23-16)12-20-8-7-19(24-20)11-17-5-3-15(22-17)9-13(1)21-14/h1-12,21H |

Clave InChI |

XBFIMKJDUCFALL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC3=NC(=CC4=CC=C(S4)C=C5C=CC(=N5)C=C1N2)C=C3 |

Sinónimos |

21-thiaporphyrin 5,20-bis(4-sulfophenyl)-10,15-bis(2-methoxy-4-sulfophenyl)-21-thiaporphyrin |

Origen del producto |

United States |

Synthetic Methodologies for 21 Thiaporphyrins

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing porphyrinoids, often referred to as classical routes, typically involve the acid-catalyzed condensation of pyrrole (B145914) with aldehydes. For 21-thiaporphyrins, these methods were adapted by co-condensing pyrrole, an aldehyde, and a suitable thiophene (B33073) precursor. A common approach involves the [3+1] condensation strategy, where a tripyrrane is condensed with a 2,5-bis(hydroxymethyl)thiophene derivative. kyushu-u.ac.jp

Another established conventional method is the Rothemund-type reaction, which involves a one-pot condensation of pyrrole, an aldehyde, and a thiophene diol precursor. ddugu.ac.in While foundational, these methods often result in a mixture of porphyrin products, including the desired 21-thiaporphyrin, the corresponding regular tetraphenylporphyrin (B126558) (N4), and 21,23-dithiaporphyrin (B1251878) (N2S2), necessitating challenging chromatographic separation and leading to low yields of the target compound. researchgate.netcmu.edu For instance, a rational multi-step synthesis for trans-substituted N3S porphyrins involved the condensation of a thienylpyrromethanediol with a dipyrromethane, which, despite being rational, still produced yields in the range of 10-20%. cmu.eduacs.org

Novel and Rapid Synthetic Approaches

To overcome the limitations of classical methods, researchers have developed novel and more efficient synthetic routes that offer higher yields and greater control over the final product's structure. ias.ac.in These approaches are often designed to be one-flask procedures using readily available precursors. acs.orgnih.gov

A significant advancement is the "mono-ol method," a rapid, one-flask synthetic route for preparing both mono- and tri-functionalized 21-thiaporphyrins. acs.orgnih.gov This method involves the condensation of a 2-[(aryl)(hydroxy)methyl]thiophene, referred to as a thiophene mono-ol, with an aryl aldehyde and pyrrole under standard porphyrin-forming conditions. nih.gov

Specifically, the reaction of one equivalent of the thiophene mono-ol, two equivalents of an aryl aldehyde, and three equivalents of pyrrole yields the desired functionalized this compound. acs.orgnih.gov A key advantage of this method is its versatility. To synthesize monofunctionalized (A3B-type) porphyrins, a mono-ol containing the desired functional group is used. acs.orgnih.gov Conversely, to obtain trifunctionalized (AB3-type) porphyrins, functionalized aldehydes are employed in the condensation. acs.orgnih.gov This method has been successfully used to introduce a variety of functional groups, including iodophenyl, ethynylphenyl, hydroxyphenyl, bromophenyl, and pyridyl groups. acs.orgnih.gov Although this approach is simple, it can result in lower yields for monofunctionalized porphyrins compared to other methods. researchgate.net

The condensation of 2,5-bis(arylhydroxymethyl)thiophene (thiophene diol) with pyrrole is a widely used and effective method for synthesizing A2B2-type 21-thiaporphyrins. worldscientific.com The one-pot reaction typically involves the thiophene diol, pyrrole, and an aromatic aldehyde in the presence of an acid catalyst like BF3·OEt2, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone). worldscientific.com This reaction often produces a mixture of this compound (N3S core) and 21,23-dithiaporphyrin (N2S2 core), which can be separated by column chromatography. worldscientific.com

Furthermore, unsymmetrical thiophene diols have been developed as key synthons to produce monofunctionalized 21-thiaporphyrins for the first time with high versatility. researchgate.net This "unsymmetrical di-carbinol method" involves condensing the functionalized unsymmetrical thiophene diol with an aryl aldehyde and pyrrole, affording yields of 12-15%. rsc.orgresearchgate.net This approach provides access to specifically monofunctionalized porphyrins with N3S cores. researchgate.net Functionalized unsymmetrical thiophene diols have also been crucial for synthesizing cis-21-monothiaporphyrin building blocks with two different functional groups at the meso-positions. thieme-connect.com

| Method | Precursors | Product Type | Yields | Reference |

| Unsymmetrical Di-Carbinol Method | Functionalized unsymmetrical thiophene diol, aryl aldehyde, pyrrole | Monofunctionalized 21-Thiaporphyrins | 12-15% | rsc.org |

| Thiophene Diol Condensation | Symmetrical thiophene diol, pyrrole, aryl aldehyde | A2B2-type 21-Thiaporphyrins | 10-17% | rsc.orgworldscientific.com |

Mono-ol Method for Functionalized 21-Thiaporphyrins

Synthesis of Functionalized this compound Building Blocks

The ability to synthesize functionalized 21-thiaporphyrins as building blocks is essential for their application in constructing larger, complex multiporphyrin arrays for energy and electron transfer studies. rsc.orgresearchgate.net Methodologies have been specifically developed to create porphyrins with one (A3B) or three (AB3) functional groups. ias.ac.in

A3B-type porphyrins feature a single unique meso-substituent, making them ideal for directional coupling reactions. Several methods have been established for their synthesis.

Multi-step Synthesis : An early multi-step approach involved condensing a thienylpyrromethane di-carbinol with a functionalized meso-aryl dipyrromethane, which produced a monofunctionalized this compound in 18% yield. rsc.org

Mono-ol Method : As previously discussed, condensing a functionalized thiophene mono-ol with a non-functionalized aryl aldehyde and pyrrole is a direct route to A3B-type thiaporphyrins. acs.orgnih.gov

Unsymmetrical Di-carbinol Method : This alternative route was developed to improve yields and involves the condensation of a functionalized unsymmetrical thiophene diol with an aldehyde and pyrrole, resulting in yields of 12-15%. rsc.org

These methods have enabled the synthesis of A3B-type 21-thiaporphyrins with various functional groups suitable for further reactions, such as Sonogashira coupling. rsc.orgacs.org

| A3B-Type Synthesis Method | Key Precursors | Reported Yield | Reference |

| Multi-step Condensation | Thienylpyrromethane di-carbinol, meso-aryl dipyrromethane | 18% | rsc.org |

| Mono-ol Method | Functionalized thiophene mono-ol, aryl aldehyde, pyrrole | Low | acs.orgresearchgate.net |

| Unsymmetrical Di-Carbinol Method | Functionalized unsymmetrical thiophene diol, aryl aldehyde, pyrrole | 12-15% | rsc.org |

AB3-type porphyrins, which have three identical meso-substituents and one different one, are also valuable building blocks. researchgate.net The primary method for their synthesis is a variation of the mono-ol method. rsc.org

In this approach, two equivalents of a non-functionalized 2-(α-aryl-α-hydroxymethyl)thiophene are condensed with two equivalents of a functionalized aryl aldehyde and three equivalents of pyrrole under acid-catalyzed conditions. rsc.org This strategy allows for the introduction of three functional groups onto the porphyrin macrocycle. While it is currently the only available method for synthesizing tri-functionalized 21-thiaporphyrins, the reported yields are modest, in the range of 3-7%. rsc.org This approach has been used to create porphyrins with base-labile substituents. researchgate.net

A2B2-type 21-Thiaporphyrins

The synthesis of A2B2-type 21-thiaporphyrins, where two different substituents occupy the meso positions in a trans-A2B2 or cis-A2B2 arrangement, presents a significant synthetic challenge due to the potential for scrambling and the formation of a mixture of isomers. nih.gov However, rational synthetic routes have been developed to favor the formation of the desired isomer.

A common strategy for synthesizing trans-A2B2-type porphyrins involves a [2+2] condensation of a dipyrromethane with an appropriate aldehyde under Lindsey conditions. kit.edu To avoid the formation of a statistical mixture of porphyrins, a dipyrromethane bearing one type of aryl group is condensed with an aldehyde bearing the second type of aryl group. Even with this approach, scrambling can lead to the formation of A4- and B4-type porphyrins as byproducts. The use of sterically hindered aryl groups on the dipyrromethane can effectively suppress this scrambling. nih.gov

An alternative and efficient route to unhindered trans-A2B2-mesoaryl porphyrins utilizes removable blocking bromide substituents. nih.gov This method involves the synthesis of a dipyrromethane with bromophenyl groups, followed by condensation and subsequent reductive debromination to yield the target trans-A2B2 porphyrin in high yield. nih.gov

For cis-A2B2 thiaporphyrins, synthetic strategies often employ precursors that enforce the cis-arrangement of the meso-substituents. One such method involves the condensation of an unsymmetrical difunctionalized thiophene dicarbinol with a symmetrical 16-thiatripyrrane. researchgate.net Another approach is the condensation of a 16-telluratripyrrin with two equivalents of a functionalized benzaldehyde (B42025) and three equivalents of pyrrole, which has been shown to produce cis-difunctionalized 21-telluraporphyrins and can be adapted for their thia-analogues. researchgate.netresearchgate.net

A series of novel A2B2 thiaporphyrins with dual anchoring groups have been synthesized for applications in dye-sensitized solar cells. rsc.org These syntheses involve the reaction of n-butyllithium, TMEDA, an appropriate aldehyde, pyrrole, and BF3•OEt2, followed by oxidation with DDQ. rsc.org

Table 1: Selected Synthetic Yields for A2B2-type Porphyrins

| Porphyrin Type | Synthetic Strategy | Yield (%) | Reference |

| trans-A2B2-porphyrin | [2+2] Condensation (Lindsey) | 47 | kit.edu |

| trans-A2B2-porphyrin | Reductive debromination | 88 | nih.gov |

| cis-A2B2-telluraporphyrin | [3+1] Condensation | 24 | researchgate.net |

Cis- and Trans-Difunctionalized 21-Thiaporphyrins

The controlled synthesis of cis- and trans-difunctionalized 21-thiaporphyrins is crucial for their application as building blocks in larger, unsymmetrical porphyrin arrays. The spatial arrangement of the functional groups significantly influences the properties and potential applications of the final assemblies.

Trans-Difunctionalized 21-Thiaporphyrins:

The synthesis of trans-difunctionalized porphyrins often relies on rational routes that minimize the formation of the cis isomer. A highly effective method is the [2+2] condensation of a 5-phenyldipyrromethane with a functionalized aldehyde. However, this can still lead to scrambling. nih.gov A more robust method involves the use of a dipyrromethane bearing sterically hindered groups or removable blocking groups like bromide to ensure the formation of the trans product. nih.gov For instance, a trans-A2B2 porphyrin with two different functional groups can be synthesized by first creating a dibrominated trans-A2B2 porphyrin, which can then be selectively functionalized at the brominated positions via cross-coupling reactions. kit.edu

A rational route to trans-AB2C-type 21-thiaporphyrins has been developed, involving a four-stage synthesis that culminates in the condensation of a thienylpyrromethanediol with a dipyrromethane. acs.org This method provides good control over the placement of substituents. acs.org

Cis-Difunctionalized 21-Thiaporphyrins:

The synthesis of cis-difunctionalized 21-thiaporphyrins typically involves the use of precursors that favor the formation of the cis isomer. One strategy is the condensation of a functionalized thiophene dicarbinol with a symmetrical tripyrrane under acid-catalyzed conditions. researchgate.net This approach has been used to synthesize cis-21,23-dithiaporphyrins containing two identical functional groups. researchgate.net

For the synthesis of cis-difunctionalized 21-thiaporphyrins with two different functional groups, an unsymmetrical difunctionalized thiophene dicarbinol can be reacted with a symmetrical 16-thiatripyrrane. researchgate.net Furthermore, the condensation of one equivalent of a 16-heterotripyrrin with two equivalents of a functionalized benzaldehyde and three equivalents of pyrrole has been successfully employed to synthesize a series of cis-difunctionalized 21-telluraporphyrins, a method that is also applicable to their sulfur-containing counterparts. researchgate.netresearchgate.net

Tri-functionalized 21-Thiaporphyrins

The synthesis of tri-functionalized 21-thiaporphyrins, specifically those with an AB3 substitution pattern, allows for the introduction of multiple functionalities, which is advantageous for constructing complex molecular architectures and tuning the electronic properties of the macrocycle.

A rapid and versatile "mono-ol method" has been developed for the synthesis of both mono- and tri-functionalized 21-thiaporphyrins. researchgate.net To obtain tri-functionalized porphyrins (AB3-type), one equivalent of a thiophene mono-ol is condensed with two equivalents of a functionalized aryl aldehyde and three equivalents of pyrrole under porphyrin-forming conditions. researchgate.net This method has been successfully used to introduce functional groups such as iodophenyl, ethynylphenyl, hydroxyphenyl, bromophenyl, and pyridyl groups. researchgate.net

These AB3-type this compound building blocks are particularly useful for the construction of unsymmetrical porphyrin arrays. For example, tri-functionalized 21-thiaporphyrins have been used to synthesize non-covalent, unsymmetrical porphyrin tetramers containing one N3S core and three N4 porphyrin subunits. researchgate.net

Another approach involves the development of a convenient synthetic route for poly-functional 21-monothiatetraphenylporphyrins of the AB3 type that have base-labile substituents at the meso positions. acs.org

Synthetic Strategies for Unsymmetrical 21-Thiaporphyrins

Unsymmetrical 21-thiaporphyrins are highly sought after as building blocks for creating complex, multi-porphyrin arrays for applications in artificial photosynthesis and molecular electronics. kit.edursc.org Their synthesis requires strategies that allow for the controlled placement of different substituents around the porphyrin core.

A primary strategy involves the synthesis of functionalized this compound building blocks, which can then be coupled to other porphyrin units or molecular components. kit.edursc.org These building blocks are typically mono- or di-functionalized porphyrins prepared using methods that allow for the introduction of reactive groups at specific meso-positions.

The "mono-ol method" is a versatile approach for synthesizing monofunctionalized (A3B-type) and trifunctionalized (AB3-type) 21-thiaporphyrins. researchgate.net These functionalized porphyrins, bearing groups like iodo-, ethynyl-, or bromophenyl, can then be used in palladium-catalyzed cross-coupling reactions to form covalently linked, unsymmetrical porphyrin dyads and larger arrays. researchgate.net

Another strategy relies on the synthesis of unsymmetrical thiophene diols, which can be used as precursors to prepare monofunctionalized 21-thia-, 21,23-dithia-, and 21-thia-23-oxaporphyrins. rsc.org These monofunctionalized heteroporphyrins serve as valuable synthons for constructing unsymmetrical porphyrin dimers. rsc.org

For more complex substitution patterns, such as ABCD-type porphyrins, direct total synthesis via a bilane (B1242972) precursor allows for the precise positioning of all four meso substituents. google.com While mixed condensations of multiple aldehydes and pyrrole can produce unsymmetrical porphyrins, they often result in complex mixtures that are difficult to separate, making them a less viable route for highly unsymmetrical systems. google.com

Post-Synthetic Modifications and Derivatization

N-Methylation of 21-Thiaporphyrins

Post-synthetic modification of the this compound core provides a means to fine-tune its electronic and structural properties. N-methylation of the pyrrolic nitrogen atoms is one such modification that significantly alters the characteristics of the macrocycle.

The synthesis of N-methyl-meso-tetraaryl-21-thiaporphyrins can be achieved in moderate to good yields (55-60%) by treating the parent meso-tetraaryl-21-thiaporphyrin with methyl iodide (CH3I). nih.gov Spectroscopic studies, including 1D and 2D NMR, have shown that methylation occurs on the pyrrole ring situated opposite to the thiophene ring. nih.gov

The introduction of a methyl group onto one of the pyrrolic nitrogens induces significant structural distortion. X-ray crystallographic analysis of an N-methyl-21-thiaporphyrin revealed a substantial deviation of the N-methylated pyrrole ring from the mean plane of the porphyrin, resulting in a highly distorted macrocycle compared to the parent this compound. nih.gov

This structural change is accompanied by notable shifts in the electronic properties. The absorption spectra of N-methyl-21-thiaporphyrins exhibit a bathochromic (red) shift of both the Soret and Q bands compared to their unmethylated counterparts. nih.gov Electrochemical studies have indicated that N-methylation leads to less positive oxidation potentials, while the reduction potentials show negligible shifts. nih.gov This results in a decrease in the HOMO-LUMO energy gap. nih.gov Furthermore, N-methyl-21-thiaporphyrins are weakly fluorescent, with low quantum yields and short singlet-state lifetimes. nih.gov

Table 2: Effect of N-Methylation on the Properties of 21-Thiaporphyrins

| Property | This compound | N-Methyl-21-thiaporphyrin | Reference |

| Yield of Methylation | N/A | 55-60% | nih.gov |

| Site of Methylation | N/A | Pyrrole opposite thiophene | nih.gov |

| Core Conformation | Relatively planar | Highly distorted | nih.gov |

| Absorption Spectra | Soret and Q bands | Bathochromically shifted | nih.gov |

| Fluorescence | Moderate | Weak | nih.gov |

| HOMO-LUMO Gap | Larger | Smaller | nih.gov |

Meso-Functionalization Strategies

The introduction of functional groups at the meso-positions of the this compound macrocycle is a key strategy for modulating its photophysical and chemical properties and for anchoring the porphyrin to other molecules or surfaces.

One of the most direct methods for meso-functionalization is through the condensation reaction used to form the porphyrin itself. The synthesis of meso-functionalized 21-thiaporphyrins with an N3S core can be carried out in a one-pot reaction of a thiophene diol, pyrrole, and a functionalized aromatic aldehyde. rsc.orgCurrent time information in Bangalore, IN. This approach allows for the introduction of active pharmacophoric groups at the 5,10-positions, for example. Current time information in Bangalore, IN. The nature of the meso-substituents has a substantial impact on the optical properties of the resulting 21-thiaporphyrins, causing significant red shifts in their absorption and emission maxima. Current time information in Bangalore, IN.

Post-synthetic modification of pre-formed 21-thiaporphyrins is another powerful strategy for meso-functionalization. This often involves the use of a porphyrin bearing a reactive group at a meso-position, such as a bromo or iodo substituent. For example, meso-5-bromo-10,15,20-tri(p-tolyl)-21-thiaporphyrin can serve as a precursor for the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. researchgate.net This allows for the introduction of a wide variety of functional groups, including aryl, ethynyl, and other moieties. kit.edu

The synthesis of meso-functionalized A2B2 and A3B type 21-thiaporphyrins with carbazole (B46965) or phenothiazine (B1677639) moieties at their meso-positions has also been reported, highlighting the versatility of these synthetic approaches. researchgate.net These functionalization strategies are crucial for developing 21-thiaporphyrins for specific applications, such as photodynamic therapy and molecular sensing. Current time information in Bangalore, IN.

Coordination Chemistry of 21 Thiaporphyrins

General Principles of Metal Complexation in Heteroporphyrins

The coordination chemistry of heteroporphyrins is governed by several key factors that distinguish them from traditional porphyrins. The introduction of a heteroatom into the porphyrin core fundamentally alters the electronic structure, size, and shape of the coordinating cavity, which in turn influences the types of metal ions that can be complexed and the geometry of the resulting metallo-heteroporphyrins. worldscientific.com

A primary principle is the modification of the central cavity's properties. The substitution of a nitrogen atom with a different heteroatom changes the number and type of donor atoms available for metal binding. worldscientific.com This alteration affects the stability and electronic properties of the resulting metal complexes. For instance, heteroporphyrins have demonstrated the ability to stabilize metals in unusual oxidation states, such as Ni(I) and Cu(I). chemrxiv.orgresearchgate.net

The coordination environment provided by heteroporphyrins is markedly different from that of a regular porphyrin. worldscientific.com The nature of the heteroatom, its size, and its electronegativity all play a crucial role in determining the preferred coordination number and geometry of the complexed metal ion. worldscientific.com This can lead to the formation of not only four-coordinate complexes but also five- and six-coordinate species, depending on the metal and the specific heteroporphyrin.

Factors Influencing Coordination Chemistry in 21-Thiaporphyrins

The coordination behavior of 21-thiaporphyrins is specifically influenced by the presence of the sulfur atom in the core and the consequent structural and electronic perturbations.

The sulfur atom in the 21-position of the porphyrin macrocycle plays a pivotal role in dictating the coordination chemistry. Compared to the nitrogen atom it replaces, sulfur is a larger and less electronegative atom with weaker coordinating ability. This inherent property of the thiophene (B33073) moiety within the porphyrin framework means that the sulfur atom does not always participate in direct bonding to the metal center, or it forms a weaker, more labile bond. rsc.org

The presence of the sulfur atom significantly alters the electronic properties of the porphyrin macrocycle. This electronic perturbation affects the redox potentials and the spectroscopic characteristics of the resulting metal complexes. cmu.edu The sulfur atom's influence can also lead to the stabilization of unusual oxidation states for the complexed metal ions. chemrxiv.org For example, the divalent nickel complex of 5,10,15,20-tetraphenyl-21-thiaporphyrin, Ni(II)(STPP)Cl, can be reduced to form a Ni(I) species. researchgate.net

The substitution of a nitrogen atom with a larger sulfur atom introduces significant steric strain within the porphyrin core. This leads to a distortion of the typically planar porphyrin macrocycle. mdpi.com X-ray crystallographic studies have consistently shown that in metal complexes of 21-thiaporphyrin, the thiophene ring is tilted out of the mean plane of the other three pyrrole (B145914) rings. researchgate.netresearchgate.net This distortion is a direct consequence of the larger covalent radius of sulfur compared to nitrogen.

The core size of this compound is consequently altered, creating a unique binding pocket for metal ions. worldscientific.com The distortion of the porphyrin ring and the modified core size are critical factors in determining the coordination geometry of the metal center. worldscientific.comworldscientific.com For instance, the non-planar conformation of the macrocycle in the diacid form of a this compound derivative adopts a saddle shape, with the pyrrole and thiophene rings significantly disoriented from the macrocycle plane. nih.gov This inherent flexibility and distortion of the this compound ligand allows it to accommodate a range of metal ions in various coordination geometries.

Role of Heteroatom (Sulfur) in the Core

Metal Complexes of this compound (NNNS Core)

The unique NNNS coordination core of 21-thiaporphyrins facilitates the formation of a variety of metal complexes, with penta-coordinated species being particularly common and well-characterized. cmu.eduworldscientific.com

A significant number of penta-coordinated metal complexes of this compound have been synthesized and studied. cmu.eduworldscientific.comnih.gov These complexes typically feature a metal ion bound to the three nitrogen atoms of the pyrrole rings and the sulfur atom of the thiophene ring, with a fifth axial ligand completing the coordination sphere. researchgate.netacs.org

The synthesis of penta-coordinated this compound complexes is generally achieved by reacting the free-base this compound, such as 5,10,15,20-tetraphenyl-21-thiaporphyrin (H(STPP)), with a metal salt. acs.orgacs.org For example, the insertion of Fe(II), Ni(II), and Cu(II) as their chloride salts into H(STPP) yields the corresponding penta-coordinated complexes: Fe(II)(STPP)Cl, Ni(II)(STPP)Cl, and Cu(II)(STPP)Cl. researchgate.netresearchgate.net Similarly, reaction with a cobalt salt produces the penta-coordinated high-spin [Co(II)Cl(STTP)]. acs.orgnih.gov The synthesis of the mercury(II) complex, Hg(II)(STPP)Cl, has also been reported through the reaction of tetraphenyl-21-thiaporphyrin with mercury(II) acetate. researchgate.netresearchgate.net

These penta-coordinated complexes have been extensively characterized using various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are porphyrin-like, exhibiting a strong Soret band (B band) and weaker Q-bands in the visible region. researchgate.netacs.org For instance, Fe(II)(STPP)Cl and Ni(II)(STPP)Cl show an intense Soret band around 400 nm. acs.org However, due to the lower symmetry of the thiaporphyrin macrocycle compared to regular porphyrins, the Q-band region is often more complex. acs.org

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing these complexes. For paramagnetic complexes like Ni(II)(STPP)Cl, the paramagnetically shifted resonances provide a sensitive probe for the ligation state. worldscientific.com Diamagnetic complexes, such as those of Pd(II), also show characteristic ¹H NMR spectra. researchgate.net

Other Spectroscopic Techniques: Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the electronic structure of paramagnetic complexes, such as those of Cu(II) and the reduced Ni(I) species. researchgate.net For the iron(II) complex, Mössbauer spectroscopy provides valuable information. The Mössbauer spectrum for Fe(II)(STPP)Cl is characterized by a large quadrupole splitting, which is typical for high-spin iron(II) complexes. researchgate.net

The table below summarizes key data for some representative penta-coordinated this compound complexes.

| Complex | Metal Oxidation State | Magnetic Moment (μB) | Soret Band (nm) | Synthesis Reference |

| Fe(II)(STPP)Cl | +2 | 5.2 | ~400 | researchgate.net |

| Ni(II)(STPP)Cl | +2 | 3.3 | ~400 | researchgate.net |

| Cu(II)(STPP)Cl | +2 | S = 1/2 | - | researchgate.net |

| [Co(II)Cl(STTP)] | +2 | S = 3/2 | - | acs.orgnih.gov |

| Hg(II)(STPP)Cl | +2 | Diamagnetic | - | researchgate.netresearchgate.net |

Penta-coordinated Metal Complexes

Structural Analysis (e.g., X-ray Crystallography)

X-ray crystallography has been an indispensable tool for elucidating the structural nuances of this compound and its derivatives. In the free-base form, such as 5,10,15,20-tetraphenyl-21-thiaporphyrin (HSTPP), the thiophene ring introduces a degree of planarity distortion. researchgate.net Upon N-methylation of the pyrrole ring opposite the thiophene, the macrocycle undergoes significant distortion, with the N-methylated pyrrole ring deviating considerably from the mean plane of the four meso-carbon atoms. researchgate.net

Protonation of the this compound core also induces notable structural changes. In the diacid complex of 5,10,15,20-tetraphenyl-21-thiaporphyrin, the macrocycle adopts a non-planar saddle shape. mdpi.com The pyrrole and thiophene rings are significantly disoriented from the mean plane of the macrocycle, with disorientation angles of 33.40(4)°, 34.88(4)°, and 32.81(4)° for the three pyrrole nitrogens (N1, N2, N3) and 27.72(3)° for the thiophene sulfur (S1). mdpi.com

The coordination of metal ions to the this compound core further highlights its structural flexibility. In a mercury(II) complex, HgII(Stpp)Cl, the coordination sphere around the Hg²⁺ ion is notable. researchgate.net The structure of a six-coordinate rhodium(III) complex, RhIII(STPP)Cl₂, reveals a distorted geometry where the thiophene ring is bent out of the plane of the rest of the macrocycle and is η¹-bound to the rhodium ion through a pyramidal sulfur atom. researchgate.net The formation of novel cyclic tetrads through the axial coordination of cis-dihydroxy-21,23-dithiaporphyrin to tin(IV) porphyrins has also been confirmed by single-crystal X-ray crystallography, showcasing a symmetric cyclic structure. nih.govacs.org

Reactivity Profiles

The reactivity of 21-thiaporphyrins is markedly influenced by the presence of the sulfur heteroatom. These compounds can undergo hydrogen atom abstraction (HAA) processes. For instance, treatment of 5,10,15,20-tetraphenyl-21-thiaporphyrin (HSTTP) with oxidants can lead to a one-step diprotonation to form H₃STTP(BF₄)₂. mdpi.com This reactivity highlights the ability of the macrocycle to stabilize positive charges. Furthermore, 21-thiaporphyrins can be reduced to form 19π radical anions, such as [K(2,2,2)]HSTTP, upon reaction with a reductant like KC₈. mdpi.com

The N-methylation of meso-tetraaryl-21-thiaporphyrins, achieved by treatment with methyl iodide, demonstrates another facet of their reactivity. researchgate.net This modification significantly alters the electronic properties of the macrocycle, making the oxidation potentials less positive and decreasing the HOMO-LUMO energy gap. researchgate.net

The coordination of 21-thiaporphyrins to metal centers also opens up various reaction pathways. For instance, the cobalt(II) complex [CoIICl(STTP)] can undergo both one-electron reduction to form [CoI(STTP)] and one-electron oxidation to yield CoIII(STTP)Cl(CH₃CN) and [CoIII(STTP)Cl₂]. nih.govacs.org The reactivity of [CoIICl(STTP)] with pseudohalides like azide (B81097) (N₃⁻), cyanate (B1221674) (OCN⁻), and thiocyanate (B1210189) (SCN⁻) shows a preference for N-coordination to the cobalt center. nih.govacs.org

Tetra-coordinated Metal Complexes

The unique N₃S coordination core of 21-thiaporphyrins allows for the formation of stable tetra-coordinated metal complexes, a coordination geometry less common in regular porphyrins.

Synthesis and Spectroscopic Characterization

Tetra-coordinated complexes of this compound have been synthesized with various metals. For example, the reaction of tetraphenyl-21-thiaporphyrin (HSTPP) with a cobalt(II) salt, followed by ion exchange, yields the roughly square-planar, low-spin Co(II)STTP(BArF₂₄) complex. nih.gov The synthesis of a Ni(I) complex of 5,10,15,20-tetraphenyl-21-thiaporphyrin has also been reported. researchgate.net These complexes are typically characterized by a suite of spectroscopic techniques, including NMR, EPR, and UV-vis spectroscopy, which provide insights into their electronic structure and geometry. nih.govresearchgate.net

Structural Analysis

X-ray crystallography has been instrumental in confirming the tetra-coordinate nature of these complexes. For instance, the structure of a Ni(I) complex with a diphenyldi-p-tolyl-21-thiaporphyrin ligand revealed a four-donor macrocyclic environment around the nickel ion. uni.wroc.pl The cobalt(II) complex, CoIISTTP(BArF₂₄), exhibits a roughly square-planar geometry as determined by single X-ray diffraction. nih.gov These structures often show the thiophene ring bent out of the mean plane of the macrocycle, with the sulfur atom participating in bonding to the metal center.

Reactivity Profiles

Tetra-coordinated this compound complexes exhibit interesting redox and coordination chemistry. The low-spin Co(II)STTP(BArF₂₄) complex can be reduced to the corresponding Co(I) species and oxidized to Co(III) complexes. nih.gov The Ni(I) complex of 5,10,15,20-tetraphenyl-21-thiaporphyrin is known to react with sulfur dioxide to form a five-coordinate Ni(I)-SO₂ adduct and can also coordinate nitrogenous bases to form five- and six-coordinate complexes. researchgate.net The reduction of the Ni(II) complex of 5,10,15,20-tetraphenyl-21-thiaporphyrin to the corresponding Ni(I) species has also been studied. uni.wroc.pl

Hexa-coordinated Metal Complexes

21-thiaporphyrins can also accommodate hexa-coordinated metal centers, often with the metal ion sitting out of the plane of the three nitrogen donors and coordinating to axial ligands.

The synthesis of hexa-coordinated rhenium(I) tricarbonyl complexes of 5,10,15,20-tetraphenyl-21-thiaporphyrin has been achieved through the thermal reaction of the free-base porphyrin with Re₂(CO)₁₀. researchgate.netnih.gov Similarly, a rhodium(III) complex, RhIII(STPP)Cl₂, was synthesized by treating tetraphenyl-21-thiaporphyrin with rhodium(III) chloride in the presence of zinc metal. researchgate.net These complexes have been thoroughly characterized by mass spectrometry, NMR, FTIR, and UV-vis spectroscopy. researchgate.netresearchgate.netnih.gov The ruthenium complex [Ru(STTP)(CO)Cl] has also been synthesized and characterized. nih.gov

X-ray structural analysis of these hexa-coordinated complexes provides crucial details about their geometry. In the rhenium(I) tricarbonyl complex, the Re(CO)₃ moiety coordinates to two of the three inner nitrogen atoms and the sulfur atom of the thiophene ring. researchgate.netnih.gov This coordination leads to a significant distortion of the this compound ring. researchgate.netnih.gov The rhodium(III) complex RhIII(STPP)Cl₂ also shows a distorted structure where the thiophene ring is bent and η¹-bound to the rhodium through the sulfur atom. researchgate.net The ruthenium complex [Ru(STTP)(CO)Cl] has also been structurally characterized. nih.gov

Synthesis and Spectroscopic Characterization

The synthesis of metallo-21-thiaporphyrins typically involves the reaction of the free-base this compound with a corresponding metal salt. acs.orgacs.org For instance, the reaction of 5,10,15,20-tetraphenyl-21-thiaporphyrin (HSTPP) with a cobalt salt yields a pentacoordinated high-spin [Co(II)Cl(STTP)] complex. acs.org Similarly, water-soluble copper(II) and nickel(II) complexes, [Cu(tsptp)Cl]4- and [Ni(tsptp)Cl]4-, have been synthesized from the anionic water-soluble 5,10,15,20-tetrakis(4-sulfonatophenyl)-21-thiaporphyrin (Htsptp4-). rsc.orgrsc.org More complex synthetic routes have also been developed, such as the thermal reaction of free-base this compound with Re2(CO)10 to produce a hexa-coordinated rhenium(I) tricarbonyl complex. nih.govacs.orgfigshare.com

The spectroscopic properties of these complexes are distinct from those of regular porphyrins. The electronic absorption spectra of metallo-21-thiaporphyrins typically exhibit a split Soret band and a complex pattern of Q bands, a consequence of the reduced symmetry of the macrocycle. rsc.orgrsc.org For example, the ruthenium complex Ru(S2TTP)Cl2 shows a Soret band at 468 nm, which is significantly red-shifted compared to the free base. acs.org The introduction of a sulfur atom generally causes a red shift of all absorption bands, with the magnitude of the shift dependent on the number of sulfur atoms. researchgate.netias.ac.in

NMR spectroscopy is a powerful tool for characterizing these complexes. In the 1H NMR spectra of N-methyl-21-thiaporphyrins, methylation of the pyrrole ring opposite the thiophene ring leads to significant upfield shifts of the pyrrole and thiophene protons. researchgate.netresearchgate.net For paramagnetic complexes, such as those of iron(II), 1H NMR spectroscopy provides insights into their electronic structure and geometry. acs.org Infrared (IR) spectroscopy is useful for identifying specific functional groups, such as the carbonyl ligands in rhenium complexes. nih.govacs.orgfigshare.com

Table 1: Spectroscopic Data for Selected Metallo-21-Thiaporphyrins

| Compound | UV-Vis (λmax, nm) | Key NMR Signals (ppm) | Reference |

|---|---|---|---|

| [Cu(tsptp)Cl]4- | Split Soret band, complex Q bands | Not specified | rsc.orgrsc.org |

| [Ni(tsptp)Cl]4- | Split Soret band, complex Q bands | Not specified | rsc.orgrsc.org |

| Ru(S2TTP)Cl2 | 468 (Soret), 563, 594, 810 (Q bands) | Not specified | acs.org |

| [Re(CO)3(STPP)] | Broad Soret band, ill-defined Q-bands | Not specified | nih.govacs.org |

| N-methyl-21-thiaporphyrin | Not specified | Upfield shifts for pyrrole and thiophene protons | researchgate.netresearchgate.net |

Structural Analysis (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of metallo-21-thiaporphyrins. A common structural feature is the significant distortion of the macrocycle from planarity, with the thiophene sulfur atom bent out of the mean plane of the macrocycle. researchgate.net This distortion is necessary to accommodate the metal ion within the smaller core of the thiaporphyrin ligand.

In penta-coordinated complexes, such as those of iron(II), nickel(II), and copper(II), the metal ion typically adopts a square-pyramidal geometry with an apical chloride ligand. researchgate.netacs.org The thiophene ring in these complexes often coordinates to the metal in a side-on fashion. acs.org For instance, in the five-coordinate Fe(II)(STPP)Cl complex, the iron atom is displaced from the plane of the three nitrogen atoms towards the apical chloride ligand. researchgate.net

Hexa-coordinated complexes, such as Rh(III)(STPP)Cl2, have also been characterized. researchgate.net In the unique case of the rhenium(I) tricarbonyl complex of this compound, the Re(CO)3 unit coordinates to two of the three inner nitrogen atoms and the sulfur atom, leading to a highly distorted macrocycle. nih.govacs.orgfigshare.com In contrast, protonated metal-free 21-thiaporphyrins can adopt a saddle shape. mdpi.com For example, in the diacid complex H3STTP(BF4)2, the pyrrole and thiophene rings are significantly disoriented from the macrocycle plane. mdpi.com

Table 2: Selected Structural Data for Metallo-21-Thiaporphyrins from X-ray Crystallography

| Compound | Coordination Geometry | Key Bond Lengths (Å) | Macrocycle Conformation | Reference |

|---|---|---|---|---|

| Fe(II)(STPP)Cl | Square-pyramidal | Fe-Cl: ~2.2 | Distorted | researchgate.net |

| Ni(II)(STPP)Cl | Square-pyramidal | Ni-Cl: ~2.2 | Distorted | researchgate.net |

| Cu(II)(STPP)Cl | Square-pyramidal | Cu-Cl: ~2.2 | Distorted | researchgate.net |

| Rh(III)(STPP)Cl2 | Octahedral | Rh-Cl: Not specified | Distorted | researchgate.net |

| [Re(CO)3(STPP)] | Distorted Octahedral | Re-S, Re-N | Highly distorted | nih.govacs.org |

Reactivity Profiles

The reactivity of metallo-21-thiaporphyrins is influenced by the presence of the sulfur heteroatom and the coordinated metal center. Electrochemical studies have shown that 21-thiaporphyrins generally have lower oxidation potentials and slightly higher reduction potentials compared to their regular porphyrin counterparts. rsc.orgrsc.org This suggests that the HOMO level is raised and the LUMO level is lowered upon sulfur substitution.

Metallo-21-thiaporphyrins can undergo a range of reactions, including redox processes and ligand exchange. The cobalt(II) complex [Co(II)Cl(STTP)] can be reduced to a Co(I) species and oxidized to Co(III) complexes. acs.org The nickel(II) complex Ni(II)(STPP)Cl undergoes a one-electron reduction to form the corresponding Ni(I) complex. researchgate.net This Ni(I) species can then react with molecules like sulfur dioxide and coordinate nitrogenous bases. researchgate.net

Protonation studies have also revealed interesting reactivity. The rhenium(I) tricarbonyl complex of this compound is stable under protonation conditions, with protonation occurring at the uncoordinated pyrrole ring. nih.govacs.org In contrast, the corresponding 21-oxaporphyrin complex undergoes decomplexation under the same conditions. nih.govacs.org Metal-free 21-thiaporphyrins can be diprotonated through a one-step hydrogen atom abstraction process. mdpi.com

Stabilization of Unusual Metal Oxidation States by 21-Thiaporphyrins

A significant aspect of the coordination chemistry of 21-thiaporphyrins is their ability to stabilize metal ions in unusual oxidation states. The modified electronic properties and flexible coordination environment of the thiaporphyrin ligand are key to this phenomenon.

The stabilization of Ni(I) is a well-documented example. acs.org The reduction of Ni(II)(STPP)Cl yields a stable Ni(I) complex, which has been characterized by EPR spectroscopy. researchgate.net Similarly, Co(I) complexes of this compound have been synthesized and characterized, demonstrating the ligand's capacity to support low-valent cobalt. acs.org The formation of a Ru(0) dithiaporphyrin complex further highlights the ability of sulfur-modified porphyrins to stabilize metals in low oxidation states. researchgate.netnih.gov

Conversely, 21-thiaporphyrins can also stabilize higher oxidation states. A stable Ru(III) complex, [Ru(III)(STTP)Cl2], has been prepared. researchgate.net The reaction of tetraphenyl-21-thiaporphyrin with a cobalt salt can lead to the formation of Co(III) complexes upon oxidation. acs.org This ability to stabilize both unusually low and high metal oxidation states makes 21-thiaporphyrins versatile ligands in coordination chemistry and catalysis. acs.org

Comparative Coordination Chemistry with other Heteroporphyrins (e.g., Dithiaporphyrins, Oxaporphyrins)

Comparing the coordination chemistry of 21-thiaporphyrins with other heteroporphyrins, such as 21,23-dithiaporphyrins and 21-oxaporphyrins, provides valuable insights into the role of the heteroatom.

21,23-Dithiaporphyrins: The presence of a second sulfur atom in 21,23-dithiaporphyrins further modifies the ligand's properties. The smaller core size and weaker coordinating ability of the two thiophene moieties can hinder the formation of metal complexes. acs.org However, ruthenium complexes of tetratolyldithiaporphyrin have been synthesized. acs.org In Ru(S2TTP)Cl2, both thiophene rings tilt away from the core to coordinate to the ruthenium center. acs.org Spectroscopically, dithiaporphyrins show a larger red shift in their absorption bands compared to monothiaporphyrins. ias.ac.in

21-Oxaporphyrins: The replacement of sulfur with oxygen to form 21-oxaporphyrins leads to different coordination behavior. While both 21-thia- and 21-oxaporphyrins can form complexes with a range of metals, the nature of the metal-heteroatom interaction differs. worldscientific.com For example, in the rhenium(I) tricarbonyl complexes, the Re(CO)3 unit coordinates to the sulfur atom in the this compound but not to the oxygen atom in the 21-oxaporphyrin. nih.govacs.org The this compound ring is also more distorted upon complexation with Re(CO)3 compared to the 21-oxaporphyrin ring. nih.govacs.org Furthermore, iron(III) 21-oxaporphyrin has an essentially planar skeleton with the furan (B31954) ring coordinating in an η1 fashion through the oxygen atom. acs.org

Table 3: Comparative Properties of Metallo-Heteroporphyrins

| Property | Metallo-21-thiaporphyrins | Metallo-21,23-dithiaporphyrins | Metallo-21-oxaporphyrins | Reference |

|---|---|---|---|---|

| Coordination | Tetra-, penta-, hexa-coordinate complexes are known. | Metal complex formation is more challenging due to smaller core size. | Forms complexes with various metals. | worldscientific.comworldscientific.comacs.org |

| Structure | Significant distortion with out-of-plane sulfur. | Both thiophene rings are tilted. | Can be more planar depending on the metal. | researchgate.netacs.orgacs.org |

| UV-Vis Spectra | Red-shifted bands compared to regular porphyrins. | Larger red-shift than monothiaporphyrins. | Red-shifted bands. | ias.ac.in |

| Reactivity | Stabilizes unusual oxidation states (e.g., Ni(I), Co(I)). | Can stabilize low oxidation states (e.g., Ru(0)). | Rhenium complex is less stable to protonation than the thiaporphyrin analog. | acs.orgnih.govacs.orgnih.gov |

Photophysical Properties of 21 Thiaporphyrins

Electronic Energy Levels and Spectral Characteristics

The introduction of a sulfur atom into the porphyrin core perturbs the electronic structure, leading to distinct spectral and energetic properties compared to their all-nitrogen analogues.

Singlet State Energy Levels

A key feature of 21-thiaporphyrins is their lower singlet state energy levels compared to regular porphyrins and metalloporphyrins. researchgate.netrsc.orgrsc.orgresearchgate.net This characteristic is advantageous for creating systems where unidirectional energy or electron flow is desired. researchgate.netrsc.orgrsc.orgresearchgate.net The energy of the first singlet excited state (S1) is a critical parameter in determining the direction of energy transfer in multi-porphyrin arrays. For instance, in dyads containing a regular porphyrin and a 21-thiaporphyrin, the regular porphyrin, possessing a higher singlet state energy, can act as an energy donor, while the this compound, with its lower singlet state energy, functions as the energy acceptor. researchgate.net ZINDO/S calculations have been employed to determine the HOMO/LUMO energy gaps, which were found to be 4.78 eV for 5,10,15,20-tetraphenyl-21-thiaporphyrin (HSTTP) and 4.57 eV for 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TTP), indicating that electrons are more easily transferred in the dithia analogue. mdpi.com Protonation of these thiaporphyrins leads to a decrease in the HOMO-LUMO energy gap. mdpi.com

Absorption and Emission Maxima Shifts (Red-shifts)

The substitution of a pyrrole (B145914) with a thiophene (B33073) ring induces a bathochromic (red) shift in both the absorption and emission spectra of 21-thiaporphyrins. researchgate.netias.ac.in The Soret and Q-bands in the electronic absorption spectra of 21-thiaporphyrins are shifted to longer wavelengths compared to their tetraphenylporphyrin (B126558) (TPP) counterparts. ias.ac.incore.ac.uk For example, 5,10,15,20-tetrakis(p-tolyl)-21,23-dithiaporphyrin shows red-shifted absorption bands at 437, 516, 550, 634, and 698 nm compared to TPP. The magnitude of this red-shift is generally proportional to the number of sulfur atoms in the porphyrin core. ias.ac.in

Meso-functionalization with pharmacophoric groups can further alter the optical properties, leading to significant red shifts of 20–36 nm in both absorption and emission maxima. worldscientific.comresearchgate.net Similarly, N-methylation of the pyrrole ring opposite the thiophene ring results in bathochromically shifted Q and Soret bands. researchgate.net The emission bands of thiaporphyrins are also red-shifted relative to free-base TPP, and this shift is influenced by para-substituents on the meso-phenyl rings. ias.ac.in Protonation of thiaporphyrins also results in red-shifted emission bands. rsc.org

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) |

| 5-(p-ethynylphenyl)-10,15,20-tris(p-octyloxyphenyl)-21-thiaporphyrin | 682, 621, 554, 518, 438 | 690 |

| 10,15,20-tri(mesityl) porphyrin | 648, 592, 551, 515, 420 | 650 |

| Zn(II) 10,15,20-tri(mesityl) porphyrin | 590, 550, 422 | 598 |

This table presents a selection of absorption and emission maxima for different porphyrin derivatives.

Fluorescence Quantum Yields and Lifetimes

21-thiaporphyrins generally exhibit lower fluorescence quantum yields and shorter singlet-state lifetimes compared to their corresponding all-nitrogen porphyrins. researchgate.netrsc.org The fluorescence of thiaporphyrins is considerably quenched, with the magnitude of quenching increasing with the number of sulfur atoms in the core. rsc.org For example, the fluorescence quantum yield of 5-(p-ethynylphenyl)-10,15,20-tris(p-octyloxyphenyl)-21-thiaporphyrin is 0.0184, which is significantly lower than that of 10,15,20-tri(mesityl) porphyrin (0.12). N-methylation of the pyrrole ring also leads to weakly fluorescent compounds with low quantum yields and short singlet-state lifetimes. researchgate.net

Protonation of thiaporphyrins further quenches the fluorescence. rsc.org The rate of intersystem crossing is found to increase for thiaporphyrins relative to H₂TPP, which contributes to the lower fluorescence quantum yields. rsc.org

| Compound | Fluorescence Quantum Yield (Φf) | Singlet Lifetime (τs) (ns) |

| 5-(p-ethynylphenyl)-10,15,20-tris(p-octyloxyphenyl)-21-thiaporphyrin | 0.0184 | - |

| 10,15,20-tri(mesityl) porphyrin | 0.12 | - |

| Zn(II) 10,15,20-tri(mesityl) porphyrin | 0.035 | - |

| 5,10,15,20-tetraphenyl-21-thiaporphyrin (STPPH) | 0.01 | 1.36 |

| 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S2TPP) | 0.00764 | 1.25 |

| Tetraphenylporphyrin (H₂TPP) | 0.11 | 9.5 |

This table provides a comparison of fluorescence quantum yields and singlet lifetimes for various porphyrin compounds.

Photoinduced Electron and Energy Transfer Processes

The unique electronic properties of 21-thiaporphyrins make them excellent candidates for constructing artificial photosynthetic systems and other molecular devices that rely on photoinduced energy and electron transfer. researchgate.netrsc.orgrsc.orgresearchgate.net

Singlet-Singlet Energy Transfer in this compound Arrays

Due to their lower singlet state energy levels, 21-thiaporphyrins can act as energy acceptors in multi-porphyrin arrays. researchgate.netrsc.orgrsc.orgresearchgate.net In covalently or non-covalently linked arrays containing both regular porphyrins and 21-thiaporphyrins, efficient singlet-singlet energy transfer can occur from the higher-energy porphyrin donor to the lower-energy thiaporphyrin acceptor. researchgate.netrsc.org This unidirectional energy flow is a key principle in mimicking natural light-harvesting systems. The efficiency of this energy transfer can be very high, often exceeding 97%. The nature of the linker connecting the porphyrin units can influence the rate and efficiency of energy transfer, with phenylethyne bridges showing higher rates than diphenylethyne bridges. In some dyad systems, the thiaporphyrin unit can act as either a donor or an acceptor depending on the other porphyrin to which it is connected. rsc.org

Donor-Acceptor Dyads and Their Interactions

21-thiaporphyrins are frequently incorporated into donor-acceptor dyads to study photoinduced electron and energy transfer processes. researchgate.netresearchgate.net In these systems, the this compound can be paired with another porphyrin derivative or a different chromophore. researchgate.networldscientific.com For instance, in dyads containing an N₄ porphyrin core and an N₃S thiaporphyrin core, intramolecular singlet-singlet energy transfer occurs from the N₄/ZnN₄ porphyrin subunit to the N₃S porphyrin subunit. The design of these dyads, including the choice of donor and acceptor moieties and the linking bridge, is crucial for controlling the photophysical processes. worldscientific.comrsc.org Steady-state and time-resolved fluorescence studies are key techniques used to confirm and quantify the efficiency of energy transfer in these dyads. worldscientific.com In some cases, weak interactions between the macrocycles in the ground state are observed, as evidenced by broadened and slightly shifted absorption bands. rsc.org

Mechanisms of Energy Transfer (Through-bond vs. Through-space)

The mechanism of energy transfer in multiporphyrin arrays, including those containing this compound units, is crucial for their application in light-harvesting systems. Energy transfer can occur through two primary pathways: through-space, often described by the Förster resonance energy transfer (FRET) mechanism, and through-bond, which involves electronic communication via the covalent linker connecting the chromophores. acs.orgrsc.org

In covalently linked porphyrin-21-thiaporphyrin dyads, the singlet state energy levels of 21-thiaporphyrins are lower than those of regular porphyrins and metalloporphyrins. researchgate.netrsc.org This energetic arrangement facilitates a unidirectional flow of energy from the porphyrin (donor) to the this compound (acceptor) subunit. rsc.org

Studies on unsymmetrical porphyrin dyads connected by ethyne-based linkers have provided significant insight into the dominant energy transfer mechanism. acs.org Research comparing diphenylethyne and phenylethyne linkers revealed that both the rates and efficiencies of energy transfer were substantially higher for the shorter phenylethyne-bridged dyads. This dependence on the linker structure strongly suggests a through-bond mechanism, where the covalent bridge actively mediates electronic coupling between the donor and acceptor units. acs.org While through-space contributions, which can be evaluated by the Förster mechanism, are possible, extensive studies on similar porphyrin arrays with diarylethyne linkers indicate that the through-bond pathway is predominant. acs.org In some porphyrin dyads, the through-bond to through-space energy-transfer ratio has been determined to be greater than or equal to 97:1. researchgate.net

The efficiency of this intramolecular singlet-singlet energy transfer from a standard porphyrin (N₄ or ZnN₄) subunit to a this compound (N₃S) subunit is remarkably high, typically reaching 97–99%.

| Dyad | Donor Subunit | Acceptor Subunit | Linker | Energy Transfer Rate (kENT) | Energy Transfer Efficiency (ΦENT) |

|---|---|---|---|---|---|

| Dyad 2 | ZnN₄ Porphyrin | N₃S Thiaporphyrin | Diphenylethyne | 59 ps-1 | 97% |

| Dyad 3 | N₄ Porphyrin | N₃S Thiaporphyrin | Diphenylethyne | 86 ps-1 | 99% |

Excited State Reduction Potentials

The excited-state redox potentials of a photosensitizer determine its ability to participate in photoinduced electron transfer processes. Upon absorption of light, the molecule is promoted to an excited state, which can be both a stronger oxidant and a stronger reductant than the ground state molecule.

For 21-thiaporphyrins, the replacement of a pyrrolic nitrogen with a sulfur atom significantly influences their electronic properties. researchgate.net Estimated excited-state potentials reveal that thiaporphyrins are better reductants and poorer oxidants in their first singlet excited state compared to structurally similar 5,10,15,20-tetraphenylporphyrin (H₂TPP). rsc.org For example, meso-5,10,15,20-tetraphenyl-21-monothiaporphyrin (STPPH₂) and 5,10,15,20-tetraphenyl-21,23-dithiaporphyrin (S₂TPP) exhibit moderate excited-state reduction potentials in the range of -0.586 to -0.741 eV. rsc.org This enhanced reducing power in the excited state is a key characteristic that enables their use in photoredox catalysis. rsc.orgbeilstein-journals.org

The excited-state reduction potentials (E*red or *P/P⁻) can be estimated from ground-state redox potentials and the energy of the singlet excited state. A comparison of these potentials for various thiaporphyrins highlights their superior capacity as reducing agents upon photoexcitation. rsc.org

| Compound | Ground State (P⁺/P) | Excited State (P/P⁻) |

|---|---|---|

| H₂TPP | +0.670 | -0.870 |

| STPPH₂ | +0.747 | -0.741 |

| S₂TPP | +0.816 | -0.586 |

| (CH₃)₄S₂TPP | +0.789 | -0.649 |

Photoredox Processes

The favorable excited-state reduction potentials of 21-thiaporphyrins make them effective photocatalysts for a variety of organic transformations. rsc.orgnih.gov Photoredox catalysis utilizes a photocatalyst that, upon light absorption, enters an excited state and initiates a single-electron transfer (SET) process, generating reactive radical intermediates. 21-thiaporphyrins have emerged as versatile, metal-free photocatalysts for driving reactions with visible, and even low-energy red, light. rsc.orgnih.gov

One significant application is the photo-reductive dehalogenation of α-halo ketones. rsc.org Utilizing their strong absorption in the red region of the spectrum (>645 nm), thiophene-containing porphyrins like S1TPP and S2TPP can catalyze the dehalogenation of various substrates with low catalyst loadings (0.1 mol%). rsc.orgbeilstein-journals.org This process is highly chemoselective, proceeding efficiently for bromo- and iodoacetophenones, and is advantageous as it uses low-energy photons and avoids expensive transition metal catalysts. rsc.org

More recently, 21-thiaporphyrins have been successfully employed in C-N borylation and C-H arylation reactions under visible blue light. nih.govx-mol.netresearchgate.net A series of novel A₂B₂ and A₃B type 21-thiaporphyrins bearing carbazole (B46965) or phenothiazine (B1677639) moieties were shown to be highly efficient, requiring only 0.1 mol% of the catalyst. nih.govresearchgate.net These reactions provide a green and efficient metal-free alternative for forming C-C, C-S, and C-Se bonds. nih.gov Mechanistic investigations, supported by DFT studies, suggest that the this compound catalyst operates via an oxidative quenching pathway, where the excited photocatalyst donates an electron to the substrate to initiate the reaction cycle. nih.govx-mol.netresearchgate.net

| Reaction Type | Catalyst Type | Catalyst Loading | Light Source | Key Substrates | Reference |

|---|---|---|---|---|---|

| Photo-reductive Dehalogenation | S1TPP, S2TPP | 0.1 mol% | Red Light (>645 nm) | α-halo ketones | rsc.org |

| C-N Borylation & C-H Arylation | A₂B₂/A₃B type 21-thiaporphyrins | 0.1 mol% | Blue Light | Anilines | nih.govresearchgate.net |

Theoretical and Computational Studies of 21 Thiaporphyrins

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of 21-thiaporphyrins. worldscientific.comwikipedia.org DFT calculations allow for the accurate prediction of various molecular properties, offering a deeper understanding of these complex macrocycles. wikipedia.org These theoretical investigations are crucial for rationalizing experimental observations and for the in-silico design of novel porphyrinoid-based photosensitizers. researchgate.netmdpi.comnih.gov

Electronic Structure Analysis

DFT calculations provide a detailed picture of the electronic distribution within the 21-thiaporphyrin macrocycle. These studies are instrumental in understanding the effects of substituting a pyrrole (B145914) ring with a thiophene (B33073) moiety. For instance, in a diprotonated 5,10,15,20-tetraphenyl-21-thiaporphyrin, DFT calculations have been used to analyze the resulting electronic structure. mdpi.com The inclusion of a sulfur atom in the porphyrin core significantly influences the electronic properties, a phenomenon that can be systematically studied using DFT. rsc.org

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical properties that determine the electronic behavior of molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the reactivity and photophysical properties of 21-thiaporphyrins. ajchem-a.com

Computational studies have shown that the HOMO-LUMO energy gap of 21-thiaporphyrins can be modulated by various factors, including protonation and the introduction of different substituents. mdpi.comresearchgate.net For example, N-methylation of the pyrrole ring in 21-thiaporphyrins leads to a decrease in the HOMO-LUMO energy gap. researchgate.net This is because the inductive electron-donating effect of the methyl group destabilizes the HOMO more significantly than the LUMO. nih.gov

Calculations on various this compound derivatives have provided specific values for their HOMO-LUMO gaps. For instance, in 5,10,15,20-tetraphenyl-21-thiaporphyrin (HSTTP), the calculated energy gap is 4.78 eV. mdpi.com Upon diprotonation to form H3STTP(BF4)2, the gap decreases to 4.04 eV, indicating that electron transfer from the HOMO to the LUMO becomes easier. mdpi.com

The table below summarizes the calculated HOMO-LUMO energy gaps for selected this compound derivatives.

| Compound | HOMO-LUMO Gap (eV) |

| 5,10,15,20-tetraphenyl-21-thiaporphyrin (HSTTP) | 4.78 |

| Diprotonated HSTTP (H3STTP(BF4)2) | 4.04 |

This data is based on ZINDO/S calculations performed on X-ray geometries. mdpi.com

The distribution of HOMO and LUMO orbitals is also a subject of computational analysis. In many porphyrin systems, these frontier orbitals are predominantly located on the porphyrin ring, with smaller contributions from metal d-orbitals in metalloporphyrins. nih.gov

Prediction of Photophysical Properties

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the photophysical properties of 21-thiaporphyrins, such as their absorption spectra. researchgate.netresearchgate.net These calculations can help to understand and assign the electronic transitions observed in experimental UV-vis spectra. mdpi.com For instance, the characteristic Soret and Q bands in the absorption spectra of porphyrins can be correlated with specific electronic transitions between molecular orbitals. mdpi.com

Theoretical studies have been employed to predict the UV-vis absorption spectra of various this compound compounds, and the calculated spectra are often in close agreement with experimental data. mdpi.com This predictive capability is valuable for designing new thiaporphyrins with desired light-harvesting properties for applications such as photoredox catalysis. researchgate.net

Semiempirical Methods (e.g., ZINDO/S)

Semiempirical methods, such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap), offer a computationally less expensive alternative to DFT for studying large molecules like 21-thiaporphyrins. wikipedia.org The ZINDO/S method, in particular, is widely used for calculating electronic transition energies and simulating UV-vis spectra. mdpi.comwikipedia.org

ZINDO/S calculations have been successfully applied to analyze the electronic structures and transition energies of a series of this compound and 21,23-dithiaporphyrin (B1251878) compounds. mdpi.com These calculations provide insights into the HOMO/LUMO energy gaps and help in identifying the electronic transitions responsible for the observed absorption bands. mdpi.comresearchgate.netresearchgate.netnih.gov The results from ZINDO/S calculations are often in good agreement with experimental spectra, making it a valuable tool for complementing experimental studies. mdpi.com

Structural Distortions and Non-Planarity Analysis

The porphyrin macrocycle is known for its conformational flexibility, and deviations from planarity are a common feature. nih.gov These structural distortions can significantly impact the electronic and photophysical properties of the molecule. rsc.org Computational methods are crucial for analyzing and quantifying these non-planar distortions.

Protonation or N-methylation of 21-thiaporphyrins can induce significant structural distortions. rsc.orgresearchgate.net For example, the formation of a dication from a thiaporphyrin can lead to a more non-planar structure. rsc.org X-ray crystallography provides experimental evidence of these distortions, which can be further analyzed and understood through computational modeling. researchgate.net

Analysis of Ruffling and Saddling Distortions

Ruffling and saddling are two of the most common out-of-plane distortion modes in porphyrins. d-nb.infouit.no These distortions involve specific patterns of displacement of the atoms of the porphyrin core from the mean plane.

Saddling involves the upward and downward tilting of the pyrrole (or thiophene) rings in an alternating fashion.

Ruffling is characterized by a wave-like distortion of the macrocycle.

In the case of diprotonated this compound, a saddle shape has been observed in the solid-state structure. mdpi.com The pyrrole and thiophene rings are significantly disoriented from the mean plane of the macrocycle. mdpi.com For instance, in one study, the disorientation angles were found to be 33.40°, 34.88°, 32.81° for the pyrrole rings and 27.72° for the thiophene ring. mdpi.com

The table below presents the disorientation angles of the pyrrole and thiophene rings in a saddled diacid complex of this compound.

| Ring | Disorientation Angle (°) |

| Pyrrole 1 (N1) | 33.40 |

| Pyrrole 2 (N2) | 34.88 |

| Pyrrole 3 (N3) | 32.81 |

| Thiophene (S1) | 27.72 |

Data from a study on a diacids complex of this compound. mdpi.com

Computational studies, often using DFT, can be used to model these distortions and to understand the energetic preferences for different conformations. uit.no These analyses are critical for establishing structure-property relationships in 21-thiaporphyrins and for designing molecules with specific conformational and electronic properties.

Impact of Substitution on Planarity

The incorporation of a sulfur atom in the porphyrin core inherently introduces a degree of non-planarity compared to its all-nitrogen analogue, tetraphenylporphyrin (B126558). mdpi.com Computational and X-ray crystallography studies have demonstrated that the planarity of the this compound macrocycle is highly sensitive to the nature and position of peripheral substituents.

N-methylation of the pyrrole ring opposite the thiophene moiety results in a significant distortion of the porphyrin ring. researchgate.net X-ray structure analysis of an N-methyl-21-thiaporphyrin revealed a pronounced deviation of the methylated pyrrole ring from the reference plane defined by the four meso-carbon atoms. researchgate.net This distortion is more severe than that observed in the parent this compound. researchgate.net

Conversely, substitution at the β-carbons of the thiophene ring can lead to a more planar structure. The synthesis of 21-monothiaporphyrins with cyclic substituents like propane-1,3-diyldioxy at the β-thiophene carbons resulted in a macrocycle that is more planar than the typical saddle-shaped structure of β-unsubstituted 21-monothiaporphyrins. oup.com

Protonation also drastically affects planarity. The creation of a dication through protonation forces the macrocycle into a non-planar saddle shape. mdpi.com In the diprotonated form of 5,10,15,20-tetraphenyl-21-thiaporphyrin, the pyrrole and thiophene rings are significantly disoriented from the mean plane of the macrocycle. mdpi.com

| Substituent/Modification | Position | Impact on Planarity |

|---|---|---|

| None (Parent Compound) | Core | Inherently non-planar due to the large sulfur atom. mdpi.com |

| N-Methyl group | Pyrrole ring opposite thiophene | Strongly distorted macrocycle; significant deviation of the N-methylated pyrrole ring from the mean plane. researchgate.net |

| Propane-1,3-diyldioxy derivatives | β-thiophene carbons | More planar structure compared to β-unsubstituted analogues. oup.com |

| Diprotonation | Core Nitrogens | Induces a non-planar saddle shape with significant disorientation of the heterocyclic rings. mdpi.com |

Reaction Mechanism Studies (e.g., Oxidative Quenching Pathways in Catalysis)

21-Thiaporphyrins have emerged as highly efficient, metal-free photoredox catalysts for a variety of organic transformations. researchgate.netnih.gov Mechanistic studies, heavily supported by Density Functional Theory (DFT) calculations, have shown that these reactions predominantly proceed via an oxidative quenching pathway. nih.govx-mol.netresearchgate.net

In this mechanism, the this compound catalyst absorbs light, typically from a blue light source, promoting it to an excited state. x-mol.net In this excited state, the catalyst is a better reductant and donates an electron to a substrate molecule. x-mol.netrsc.org This electron transfer "quenches" the catalyst's excited state, leaving the catalyst in an oxidized radical cation form and the substrate as a radical anion, which then proceeds through the desired reaction steps. This pathway has been identified in C-N borylation and C-H arylation reactions of anilines, where 21-thiaporphyrins with carbazole (B46965) or phenothiazine (B1677639) moieties at their meso-positions serve as the photocatalyst. researchgate.netnih.gov These reactions are notable for their efficiency, requiring as little as 0.1 mol% of the catalyst to achieve high yields. researchgate.netx-mol.net

The versatility of this catalytic system has been demonstrated by its successful application in thiolation and selenylation reactions under similar conditions. nih.govresearchgate.net The oxidative quenching mechanism allows 21-thiaporphyrins to be a mild and green alternative to traditional transition-metal catalysts like those based on ruthenium and iridium. researchgate.netnih.gov

| Catalytic Reaction | Catalyst Type | Key Mechanistic Finding |

|---|---|---|

| C-N Borylation of Anilines | A2B2 and A3B type 21-thiaporphyrins with meso-carbazole/phenothiazine moieties. researchgate.net | DFT studies confirm an oxidative quenching pathway where the excited catalyst donates an electron to the substrate. researchgate.netx-mol.net |

| C-H Arylation of Anilines | A2B2 and A3B type 21-thiaporphyrins with meso-carbazole/phenothiazine moieties. researchgate.netnih.gov | The reaction proceeds via an oxidative quenching mechanism under visible (blue) light. nih.govresearchgate.net |

| Thiolation and Selenylation of Anilines | Meso-substituted 21-thiaporphyrins. nih.gov | The versatility of the oxidative quenching pathway was confirmed for C-S and C-Se bond formation. nih.govresearchgate.net |

Protonation and Reduction Studies

The electronic and structural properties of 21-thiaporphyrins can be significantly altered through protonation and reduction reactions. Unlike typical tetraphenylporphyrins, where detecting the monoprotonated species can be difficult, 21-thiaporphyrins exhibit distinct stepwise protonation. researchgate.netchemrxiv.org